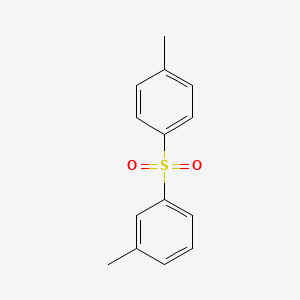
1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to another benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the benzene ring using methyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as aluminum chloride and optimized reaction temperatures are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing methyl groups.
Reduction: Lithium aluminum hydride for reducing sulfonyl groups.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack . This property is exploited in various chemical reactions to introduce different functional groups onto the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl group.
Methyl p-tolyl sulfone: Similar structure but with a sulfone group instead of a sulfonyl group.
p-Tolylmethanesulfonyl chloride: Similar structure but with a methanesulfonyl chloride group.
Uniqueness
1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both methyl and sulfonyl groups on the benzene ring allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
53046-20-1 |
|---|---|
Molekularformel |
C14H14O2S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
1-methyl-3-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-6-8-13(9-7-11)17(15,16)14-5-3-4-12(2)10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
CVVSKVPTZYSPSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















